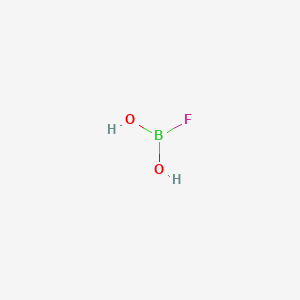

Fluoroboronic acid

Description

Significance in Contemporary Organic and Inorganic Chemistry

Fluoroboronic acid and its derivatives are significant reagents in modern chemical synthesis. In organic chemistry, HBF₄ serves as a potent catalyst for a range of reactions, including alkylations, polymerizations, and esterifications. wikipedia.orgchemkraft.ir Its strong acidity and the non-nucleophilic nature of its conjugate base make it ideal for generating highly reactive cations, such as tropylium (B1234903), triphenylcarbenium, and diazonium ions, which are valuable intermediates in synthesis. wikipedia.orgwikipedia.org Ethereal solutions of fluoroboric acid are also used as efficient catalysts in carbohydrate chemistry for protection and deprotection reactions. wikipedia.org

In inorganic chemistry, this compound is a primary precursor for producing various fluoroborate salts (e.g., sodium fluoroborate, potassium fluoroborate) by reacting it with metal oxides. wikipedia.orgchemkraft.ir These salts are crucial intermediates in manufacturing flame-retardant materials and glazing frits. wikipedia.org Furthermore, fluoroboric acid finds extensive use in electroplating, metal surface treatment, and aluminum etching. wikipedia.orgchemkraft.irimarcgroup.com Solutions of HBF₄ are employed in the electroplating of tin, tin alloys, and copper. wikipedia.org

Historical Context of Boron-Fluorine Chemistry Development

The history of boron-fluorine chemistry is rooted in the early 19th century. Elemental boron was first isolated in 1808 by Sir Humphry Davy, as well as independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard. acs.orgwikipedia.org In the same year, Gay-Lussac and Thénard discovered boron trifluoride (BF₃), which they initially named fluoboric gas, by reacting calcium fluoride (B91410) with vitrified boric acid. wikipedia.org Boron trifluoride is a key compound in this field and a versatile Lewis acid that serves as a building block for other boron compounds, including fluoroboric acid. wikipedia.org

The synthesis of fluoroboric acid itself is achieved by reacting boric acid with hydrofluoric acid. wikipedia.org In this reaction, three equivalents of hydrofluoric acid react to form the boron trifluoride intermediate, and a fourth equivalent provides the fluoride ion to form the tetrafluoroborate (B81430) anion (BF₄⁻), yielding fluoroboric acid. wikipedia.org A pivotal moment that significantly expanded the utility of the broader class of organoboron compounds was the development of the Suzuki-Miyaura coupling reaction, first reported in 1979. nih.gov This palladium-catalyzed cross-coupling reaction, which often utilizes boronic acids, revolutionized carbon-carbon bond formation and spurred immense interest and research into boron chemistry, including fluorinated boron compounds. nih.gov

Scope and Research Trajectories of Fluoroboron Compounds

The field of fluoroboron chemistry continues to expand, with current research exploring novel applications and synthetic methodologies. A major trajectory involves the development of new fluorinated organoboron compounds, which combine the unique properties of fluorine with the synthetic versatility of organoboron moieties. acs.org These compounds are valuable building blocks in pharmaceuticals, agrochemicals, and materials science. acs.orgchemimpex.com

Current research focuses on several key areas:

Advanced Catalysis : Fluoroboric acid and its supported versions, such as silica-supported fluoroboric acid, are being explored as efficient, reusable, and cost-effective catalysts for complex organic syntheses, including the formation of benzodiazepines and the acylation of various functional groups under solvent-free conditions. wikipedia.orgchemicalbook.com

Materials Science : Fluoroboron compounds are integral to the development of advanced materials. This includes their use as surface modifiers and corrosion inhibitors for metals. chemkraft.ir In optoelectronics, research into difluoroboron complexes and triarylboron compounds is leading to the creation of materials with high luminescence efficiency and aggregation-induced emission (AIE) properties, which are desirable for organic light-emitting diodes (OLEDs), particularly for pure blue emission. researchgate.netfrontiersin.org

Medicinal Chemistry and Chemical Biology : Fluorinated boronic acids are increasingly used in medicinal chemistry. For instance, 4-Fluorophenylboronic acid is a reactant used to synthesize novel biologically active compounds. Research is also active in using these compounds for bioconjugation techniques and as fluorescent probes for biological imaging. chemimpex.com

Novel Synthetic Methods : Chemists are actively developing new ways to synthesize fluorine-containing organoboron compounds. acs.org This includes innovative strategies like the selective borylation of fluorinated substrates and the borylfluorination of olefins and alkynes, which opens pathways to previously inaccessible molecular structures. acs.org

Physicochemical Properties of Fluoroboric Acid

| Property | Value |

| Molecular Formula | HBF₄ (or BF₃·FH) chembk.com3b6chem.com |

| Molecular Weight | 87.81 g/mol 3b6chem.comnih.gov |

| Appearance | Colorless, odorless transparent liquid chembk.com3b6chem.comnih.gov |

| Boiling Point | 130 °C (decomposes) chembk.com3b6chem.comnih.gov |

| Density | ~1.38 - 1.8 g/cm³ at 20 °C chembk.comnih.gov |

| Solubility | Miscible with water and alcohol chembk.com3b6chem.com |

| pKa | -4.9 chembk.comnih.gov |

| Vapor Pressure | 5 mmHg at 20 °C chembk.comnih.gov |

This table summarizes key physicochemical properties of fluoroboric acid.

Structure

2D Structure

Properties

Molecular Formula |

BFH2O2 |

|---|---|

Molecular Weight |

63.83 g/mol |

IUPAC Name |

fluoroboronic acid |

InChI |

InChI=1S/BFH2O2/c2-1(3)4/h3-4H |

InChI Key |

VNWHJJCHHGPAEO-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Fluoroboron Compounds

Synthesis of Fluoroboric Acid (HBF₄)

Fluoroboric acid (HBF₄), a strong mineral acid, is a key industrial chemical and a precursor to numerous other boron compounds. nih.govpitt.edu It is primarily produced through either the direct reaction of boron trifluoride with other reagents or indirectly from boron oxides.

Direct Synthesis Routes from Boron Trifluoride

4BF₃ + 3H₂O → 3HBF₄ + B(OH)₃ thieme-connect.comchemicalbook.com

This reaction can be observed when BF₃ gas is bubbled through water, leading to the precipitation of white, solid boric acid. chemicalbook.com

Another direct synthetic approach involves the reaction of boron trifluoride with anhydrous hydrogen fluoride (B91410) (HF). berkeley.edu This method directly combines the two precursors to form fluoroboric acid.

Indirect Synthetic Approaches via Boron Oxide

B(OH)₃ + 4HF → H₃O⁺ + BF₄⁻ + 2H₂O nih.govnih.gov

This method can be used to produce aqueous solutions of HBF₄ with concentrations typically in the range of 45-50%. nih.gov The process involves the slow addition of boric acid to a hydrofluoric acid solution while controlling the temperature, which should be kept below 40-45 °C. pitt.eduorganic-chemistry.org The reaction mixture is then typically allowed to sit before filtration and purification. pitt.edu

The following table summarizes the key reactants and conditions for the indirect synthesis of fluoroboric acid.

| Starting Boron Compound | Fluorine Source | Reaction Conditions | Product |

| Boric Acid (B(OH)₃) | Hydrofluoric Acid (HF) | Aqueous solution, temperature controlled below 45°C. organic-chemistry.org | Aqueous Fluoroboric Acid (HBF₄) |

| Boron Oxide (B₂O₃) | Hydrofluoric Acid (HF) | Reaction with HF. berkeley.edu | Fluoroboric Acid (HBF₄) |

| Boric Acid (B(OH)₃) | 60% Hydrofluoric Acid (HF) | Cooled with ice water. sci-hub.se | ~50% Aqueous Fluoroboric Acid (HBF₄) |

Synthetic Strategies for Organofluoroboronic Acids

Organofluoroboronic acids and their derivatives, particularly arylfluoroboronic acids, are important building blocks in organic synthesis, most notably in cross-coupling reactions. Their synthesis often involves the preparation of stable intermediates like potassium organotrifluoroborates, which can then be converted to the desired boronic acid.

General Approaches to Arylfluoroboronic Acids

A prevalent strategy for the synthesis of arylboronic acids involves the preparation of potassium aryltrifluoroborates (ArBF₃K) as stable, crystalline solids. These intermediates can be synthesized through several routes. One such method is the iridium-catalyzed C-H borylation of arenes, which is followed by the displacement of the resulting pinacol (B44631) boronate with potassium hydrogen difluoride (KHF₂). berkeley.eduorganic-chemistry.org

Another significant method is the electrochemical reduction of aryl halides (e.g., aryl bromides) in the presence of a trialkyl borate (B1201080), such as triisopropyl borate. The resulting species is then treated with KHF₂ to yield the potassium aryltrifluoroborate. thieme-connect.comresearchgate.net

These potassium aryltrifluoroborate salts can subsequently be hydrolyzed to the corresponding arylboronic acids. A mild and efficient method for this hydrolysis utilizes silica (B1680970) gel and water. nih.govcapes.gov.br The hydrolysis process can be complex, and its rate is influenced by the substituents on the aromatic ring. nih.govacs.orgsci-hub.se

Direct synthesis of arylboronic acids from haloarenes is also a viable route. For instance, the reaction of a chloroaromatic compound with lithium metal and a boron compound, such as a trialkoxyborane, can produce the corresponding arylboronic acid after hydrolysis. google.com

The following table outlines general synthetic pathways to arylboronic acids.

| Intermediate | Precursors | Key Reagents | Final Product |

| Potassium Aryltrifluoroborate | Arenes, Bis(pinacolato)diboron (B136004) | Iridium catalyst, KHF₂ berkeley.eduorganic-chemistry.org | Arylboronic Acid |

| Potassium Aryltrifluoroborate | Aryl Bromides, Triisopropyl Borate | Electrochemical reduction, KHF₂ thieme-connect.comresearchgate.net | Arylboronic Acid |

| Aryllithium Reagent | Chloroarenes | Lithium metal, Trialkoxyborane google.com | Arylboronic Acid |

Synthesis of Specific Substituted Fluorophenylboronic Acid Derivatives

The general synthetic strategies for arylboronic acids can be applied to the preparation of specific fluorinated derivatives, which are of particular interest in medicinal chemistry and materials science. ontosight.ai

For example, 4-fluorophenylboronic acid can be synthesized via a Grignard reaction. This involves reacting 4-fluorophenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the final product. ontosight.ai Similarly, 2-fluorophenylboronic acid is prepared from 1-fluoro-2-iodobenzene (B1346556) and trimethyl borate. chemicalbook.com

The synthesis of aminofluorophenylboronic acids requires careful strategy to manage the reactive amino group. A well-documented example is the synthesis of 4-amino-3-fluorophenylboronic acid. pitt.eduresearchgate.net The synthesis commences with 4-bromo-2-fluoroaniline. The protocol involves several key steps:

Protection of the amine group: The amino group is first protected to prevent it from interfering with subsequent reactions.

Lithium-halogen exchange: A lithium-bromine exchange is carried out to form an organolithium intermediate.

Borylation: The organolithium species is then reacted with an electrophilic boron source, typically trimethyl borate.

Hydrolysis: Finally, acidic hydrolysis removes the protecting group and cleaves the borate ester to afford the desired 4-amino-3-fluorophenylboronic acid. pitt.edu

This multi-step approach allows for the targeted synthesis of this bifunctional molecule, which has applications in the development of sensors for carbohydrates. pitt.eduresearchgate.net Another modern approach involves the synthesis of α-aminoboronic acids starting from potassium acyltrifluoroborates. rsc.org

Ethoxyfluorophenylboronic Acid Synthetic Methodologies

The synthesis of ethoxyfluorophenylboronic acids, as a subclass of alkoxyphenylboronic acids, can be achieved through several established synthetic routes. These methods typically involve the formation of a carbon-boron bond on an ethoxy- and fluoro-substituted aromatic ring. The two primary strategies employed are the reaction of organometallic reagents with borate esters and the palladium-catalyzed Miyaura borylation.

One of the most traditional and widely used methods involves the generation of an organometallic species, such as a Grignard or organolithium reagent, from a corresponding halo-precursor. For instance, an ethoxyfluorobromobenzene can be converted into its Grignard reagent by reacting it with magnesium metal. This highly nucleophilic organomagnesium compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. wiley-vch.de The initial reaction forms a boronate ester, which upon acidic aqueous workup, hydrolyzes to yield the desired ethoxyfluorophenylboronic acid. To minimize the formation of undesired borinic acid byproducts, an "inverse addition" procedure, where the Grignard reagent is added to the borate solution, is often employed. wiley-vch.de

A more modern and versatile approach is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a halo-precursor, such as an ethoxyfluorobromo- or iodo-benzene, and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgbeilstein-journals.org The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base like potassium acetate (B1210297). organic-chemistry.org This method offers excellent functional group tolerance and is generally performed under mild conditions, making it a preferred route for synthesizing complex arylboronic acids, including those with ethoxy and fluoro substituents.

The Williamson ether synthesis provides another pathway, starting from a fluorohydroxyphenylboronic acid derivative. The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to form the ethoxy ether linkage. This method is particularly useful when the corresponding fluorohydroxyphenylboronic acid is readily available.

| Method | Precursor(s) | Key Reagents | General Conditions | Reference |

| Grignard Reaction | Ethoxyfluorohalobenzene | Mg, Trialkyl borate (e.g., B(OMe)₃), Acid | Low temperature (-78 to 0 °C), followed by acidic workup | wiley-vch.de |

| Miyaura Borylation | Ethoxyfluorohalobenzene | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base (e.g., KOAc) | Anhydrous solvent, inert atmosphere | organic-chemistry.orgbeilstein-journals.org |

| Williamson Ether Synthesis | Fluorohydroxyphenylboronic acid | Ethyl halide (e.g., EtBr), Base (e.g., K₂CO₃) | Polar aprotic solvent | youtube.com |

Benzyloxyfluorophenylboronic Acid Synthetic Routes

The synthesis of benzyloxyfluorophenylboronic acids follows similar principles to their ethoxy-substituted counterparts, primarily utilizing the protection of a hydroxyl group or building the molecule through carbon-boron bond formation. The benzyloxy group often serves as a protecting group for a phenol, which can be removed under specific conditions later in a synthetic sequence.

The most direct route involves the benzylation of a fluorohydroxyphenylboronic acid. The phenolic proton is removed by a base (e.g., potassium carbonate, sodium hydride) to generate a phenoxide ion. This nucleophile then reacts with benzyl (B1604629) bromide or benzyl chloride in a Williamson ether synthesis to afford the benzyloxyfluorophenylboronic acid. The choice of solvent and base is crucial for achieving high yields and avoiding side reactions.

Alternatively, benzyloxyfluorophenylboronic acid can be prepared from a benzyloxyfluorohalobenzene (e.g., benzyloxyfluorobromobenzene). This precursor can be subjected to metal-halogen exchange with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate. Subsequent hydrolysis of the intermediate boronate ester yields the target boronic acid. wiley-vch.de

The Miyaura borylation is also highly applicable for the synthesis of benzyloxyfluorophenylboronic acids. organic-chemistry.org A benzyloxyfluorohalogenated arene can be coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method is valued for its high functional group tolerance, which is critical when dealing with potentially labile benzyl ethers. The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid.

| Route | Starting Material | Key Reagents | Description | Reference |

| Ether Synthesis | Fluorohydroxyphenylboronic acid | Benzyl bromide, Base (e.g., K₂CO₃) | Williamson ether synthesis to protect the hydroxyl group. | youtube.com |

| Organometallic Route | Benzyloxyfluorohalobenzene | n-BuLi or Mg, Trialkyl borate, Acid | Formation of an organolithium or Grignard reagent followed by borylation. | wiley-vch.de |

| Miyaura Borylation | Benzyloxyfluorohalobenzene | B₂pin₂, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Palladium-catalyzed cross-coupling to form a boronate ester. | organic-chemistry.org |

Miyaura Borylation in Organofluoroboronic Acid Preparation

The Miyaura borylation reaction stands as a cornerstone of modern synthetic chemistry for the preparation of organoboronic acids and their esters, including organothis compound derivatives. beilstein-journals.org This palladium-catalyzed cross-coupling reaction facilitates the synthesis of boronic esters from aryl, heteroaryl, or vinyl halides and triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgrsc.org The reaction's significance lies in its mild conditions, broad substrate scope, and high tolerance for various functional groups, which is particularly advantageous for the synthesis of complex fluorinated molecules. beilstein-journals.orgwikipedia.org

The catalytic cycle of the Miyaura borylation is mechanistically related to other palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org It generally proceeds through the following key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), where Ar contains a fluorine substituent, to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate, KOAc), transfers a boryl group to the palladium center, displacing the halide and forming an arylpalladium(II) boryl complex.

Reductive Elimination: This final step involves the reductive elimination of the desired organoboronate ester (Ar-Bpin) from the palladium complex, regenerating the active Pd(0) catalyst. rsc.org

The choice of base is critical to the success of the reaction, as it must be strong enough to facilitate the transmetalation step but not so strong as to promote a competing Suzuki-Miyaura coupling between the starting halide and the newly formed boronate product. Potassium acetate (KOAc) is a commonly used base that has proven effective in many systems. organic-chemistry.org

The Miyaura borylation has been successfully applied to a wide range of fluorine-containing substrates, including aryl chlorides, bromides, and iodides. wikipedia.orgacsgcipr.org This allows for the synthesis of a diverse library of organofluoroboronic acids and esters, which are valuable building blocks in medicinal chemistry and materials science.

| Component | Examples | Function in Reaction | Reference |

| Substrate | Fluoroaryl halides (Ar-X, X=Cl, Br, I), Fluoroaryl triflates | Source of the organofluoro moiety | wikipedia.org |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron | Source of the boryl group | rsc.orgacsgcipr.org |

| Catalyst | PdCl₂(dppf), Pd(OAc)₂, Pd(dba)₂ | Facilitates the cross-coupling cycle | beilstein-journals.orgwikipedia.orgacsgcipr.org |

| Ligand | dppf, PPh₃, XPhos | Stabilizes and activates the Pd catalyst | beilstein-journals.orgrsc.org |

| Base | KOAc, K₃PO₄, KOPh | Activates the diboron reagent for transmetalation | organic-chemistry.org |

Derivatization from Boronic Acids for Catalytic Applications (e.g., Fluorous Derivatives)

Boronic acids can be chemically modified to create advanced catalysts with tailored properties. A significant strategy in this area is the development of fluorous derivatives, which integrates the principles of fluorous chemistry with boronic acid catalysis. nih.gov Fluorous synthesis employs molecules tagged with a polyfluoroalkyl chain (a "fluorous pony-tail"), which imparts unique solubility properties. scispace.com These fluorous-tagged molecules are highly soluble in fluorous solvents (e.g., perfluorohexanes) but poorly soluble in most organic solvents at room temperature, allowing for simple and efficient catalyst separation and recycling via liquid-liquid extraction. scispace.comnih.gov

The synthesis of fluorous boronic acid catalysts typically involves attaching a fluorous tag to an arylboronic acid scaffold. For example, a sulfur-containing fluorous boronic acid catalyst was developed by first synthesizing a fluorous thiol. rsc.org This was achieved by the radical addition of a perfluoroalkyl iodide (e.g., C₈F₁₇I) to a thiol precursor. The resulting fluorous thiol was then coupled to a suitable arylboronic acid derivative, such as 3-formyl-4-hydroxyphenylboronic acid, to yield the final fluorous catalyst. rsc.org

These fluorous boronic acid catalysts have demonstrated high efficiency in various organic transformations. For instance, a thermally stable, fluorous sulfur-containing boronic acid catalyst has been shown to effectively promote the dehydrative condensation between carboxylic acids and amines to form amides. nih.govrsc.org This direct amidation reaction is environmentally friendly as it produces water as the only byproduct. The methodology is applicable to a wide range of substrates, including aliphatic and aromatic acids, as well as primary and secondary amines. rsc.orgrsc.org A key advantage is the catalyst's reusability; after the reaction, the catalyst can be recovered from the fluorous phase and reused multiple times with minimal loss of activity. nih.govrsc.org

| Catalyst Type | Synthetic Strategy | Key Application | Advantages | Reference |

| Fluorous Boronic Acid | Attachment of a polyfluoroalkyl chain to a boronic acid. | Direct Amidation (Carboxylic Acid + Amine → Amide) | High catalytic activity, simple purification by fluorous-organic phase separation, catalyst recyclability. | nih.govrsc.org |

| Fluorous Boronate Esters | Reaction of boronic acids with diol-based polyfluoroalkyl linkers. | General transformations | Homogeneous reaction conditions with ease of purification similar to solid-phase methods. | scispace.comwiley-vch.de |

Controlled Generation and Formation of Fluoroborate Species in Complex Synthetic Systems

The controlled generation of fluoroborate species is a key aspect of various advanced synthetic methodologies, where these species can act as fluoride sources, catalysts, or key intermediates. The tetrafluoroborate (B81430) anion (BF₄⁻) is a particularly important entity in this context.

One of the most classic examples of generating a reactive species from a fluoroborate is the Balz-Schiemann reaction. researchgate.netmdpi.com In this process, an aryl amine is converted into an aryldiazonium tetrafluoroborate salt. The thermal or photolytic decomposition of this salt generates an aryl cation, nitrogen gas, and boron trifluoride, with the tetrafluoroborate ion acting as the nucleophilic fluoride source to form the final fluoroarene. researchgate.net While historically significant, this method has limitations for applications requiring high specific activity in radiochemistry due to isotope exchange. nih.gov Modern flow chemistry techniques have been developed for the rapid and high-yielding synthesis of these aryldiazonium tetrafluoroborate precursors. researchgate.net

Fluoroborate species can also be generated and utilized in catalytic cycles. For instance, in a BF₃-catalyzed fluorocarbamoylation reaction, the catalyst serves a dual role as both a Lewis acid activator and a fluoride source. The proposed mechanism involves the formation of a nucleophilic fluoroborate species that adds fluoride to an alkyne. chemrxiv.org

Furthermore, the controlled formation of fluoroborates is essential in electrochemical synthesis, where salts like tetrabutylammonium (B224687) tetrafluoroborate (TBA-BF₄) are used as supporting electrolytes. In some reactions, the BF₄⁻ anion can participate directly, for example, by coordinating to transient intermediates in the electrochemical synthesis of cyclic biaryl λ³-bromanes. beilstein-journals.org

In materials science, the controlled synthesis of complex nanostructures can be achieved using fluoroborate-containing ionic liquids. For example, 1-butyl-3-methylimidazolium tetrafluoroborate has been used in the hydrothermal etching of TiO₂ spheres to form nanocubes, demonstrating how the controlled presence of fluoroborate can direct the morphology of nanomaterials. royalsocietypublishing.org

Radiosynthesis also relies on the controlled formation of fluoroborate species. [¹⁸F]Tetrafluoroborate ([¹⁸F]TFB) is synthesized via an isotope exchange reaction between [¹⁸F]fluoride and sodium tetrafluoroborate under acidic conditions. nih.gov The controlled conditions of temperature, pH, and concentration are optimized to achieve satisfactory radiochemical yield and specific activity for its use as a PET imaging agent. nih.gov

| Method/System | Role of Fluoroborate Species | Description | Reference |

| Balz-Schiemann Reaction | Precursor and Fluoride Source | Thermal decomposition of aryldiazonium tetrafluoroborates to form aryl fluorides. | researchgate.net |

| BF₃-Catalyzed Reactions | Fluoride Source / Catalyst Component | In-situ generation of a nucleophilic fluoroborate to participate in reactions like fluorocarbamoylation. | chemrxiv.org |

| Radiosynthesis ([¹⁸F]TFB) | Target Molecule | Isotope exchange between [¹⁸F]fluoride and NaBF₄ under controlled pH and temperature. | nih.gov |

| Electrochemistry | Electrolyte / Reactant | Used as a supporting electrolyte (e.g., TBA-BF₄) and can act as a fluoride donor in specific mechanisms. | beilstein-journals.org |

| Nanomaterial Synthesis | Reaction Medium / Etchant | Ionic liquids like [BMIM][BF₄] are used to control the morphology of hollow nanostructures. | royalsocietypublishing.org |

Mechanistic Investigations of Fluoroboron Compound Reactivity

Catalytic Roles of Fluoroboric Acid (HBF4) in Organic Transformations

Fluoroboric acid (HBF₄) is a strong acid with a non-oxidizing, weakly coordinating conjugate base, making it a valuable catalyst in various organic reactions. chemeurope.comchemical-supermarket.com It is commercially available as aqueous solutions or as a diethyl ether complex. wikipedia.orgennoreindiachemicals.com

As a potent Brønsted acid, fluoroboric acid is utilized as a catalyst for both alkylation and polymerization reactions. chemeurope.comwikipedia.orgfishersci.nl Its strong proton-donating ability facilitates the formation of carbocation intermediates from alkenes, which are key to these transformations. For instance, HBF₄ can initiate the cationic polymerization of alkenes such as isobutylene (B52900) and styrene. In alkylation reactions, it catalyzes the addition of alkyl groups to various substrates. chemeurope.com The reaction mechanism typically involves the protonation of an alkene to generate a carbocation, which then attacks a nucleophile, such as an aromatic ring in Friedel-Crafts type reactions. The non-coordinating nature of the tetrafluoroborate (B81430) anion (BF₄⁻) is advantageous as it does not interfere with the reactive cationic intermediates.

A study on the alkylation of isobutane (B21531) with 2-butene (B3427860) catalyzed by Brønsted acids provides insight into the general mechanism, which involves a series of reactions with carbocation intermediates. mdpi.com While this study did not specifically use HBF₄, the principles of carbocation generation and subsequent reaction are applicable.

| Reaction Type | Role of HBF₄ | Key Intermediates | Example Substrates |

|---|---|---|---|

| Alkylation | Brønsted acid catalyst | Carbocations | Alkenes, Aromatics |

| Polymerization | Cationic initiator | Carbocations | Styrene, Isobutylene |

Ethereal fluoroboric acid has proven to be an efficient and economical catalyst in carbohydrate chemistry, particularly for transacetalation and isopropylidenation reactions, which are crucial for the protection of hydroxyl groups. chemeurope.comwikipedia.orgennoreindiachemicals.com

The Ferrier rearrangement, an important transformation of glycals, can also be catalyzed by Lewis acids like boron trifluoride, which is conceptually related to fluoroboric acid. wikipedia.org This reaction involves a nucleophilic substitution with an allylic shift to produce 2,3-unsaturated glycosides. wikipedia.org A specific example is the fluoroboric acid-promoted Ferrier rearrangement of per-O-acetylated glycals with alcohols and sulfonamides to yield 2,3-unsaturated glycosides. thieme-connect.de Research has also described a fluoroboric acid-promoted transformation of rhamnose-type C-glycosides into 2-cyclopentenones through a ring-opening and subsequent Nazarov cyclization. researchgate.net

| Reaction | Substrate | Product | Role of HBF₄ |

|---|---|---|---|

| Transacetalation | Carbohydrate diols, Acetals | Protected carbohydrates | Efficient catalyst chemeurope.comwikipedia.org |

| Isopropylidenation | Carbohydrate diols, Acetone | Isopropylidene-protected carbohydrates | Cost-effective catalyst chemeurope.comwikipedia.org |

| Ferrier Rearrangement | Per-O-acetylated glycals | 2,3-Unsaturated glycosides | Catalyst thieme-connect.de |

| Nazarov Cyclization | Rhamnose-type C-glycosides | 2-Cyclopentenones | Promoter researchgate.net |

Fluoroboric acid, particularly when supported on silica (B1680970) gel (HBF₄-SiO₂), serves as an effective catalyst for the electrophilic substitution of indoles with various carbonyl compounds. arkat-usa.orgresearchgate.net This method allows for the synthesis of both symmetrical and unsymmetrical bis(indolyl)alkanes in good to excellent yields under mild, solvent-free conditions. arkat-usa.orgresearchgate.net The reaction proceeds smoothly at room temperature, with aldehydes generally reacting more rapidly and providing higher yields than ketones. arkat-usa.org The catalyst can be recovered and reused, making the process more environmentally friendly. arkat-usa.orgresearchgate.net

The synthesis of bis(indolyl)methanes is a significant area of research due to the biological activity of these compounds. arkat-usa.org The acid-catalyzed reaction involves the initial formation of an azafulvenium salt from the reaction of indole (B1671886) with an aldehyde or ketone, which then reacts with a second indole molecule. rjpbcs.com Numerous catalysts have been reported for this transformation, including fluoroboric acid adsorbed on silica gel. core.ac.uknih.govijacskros.com

| Carbonyl Compound | Indole | Product | Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde | Indole | Bis(indolyl)methane | HBF₄-SiO₂ (2 mol%), neat, RT | 94% arkat-usa.org |

| Various aldehydes and ketones | Indole | Symmetrical bis(indolyl)alkanes | HBF₄-SiO₂ (catalytic), neat, RT | Good to excellent arkat-usa.orgresearchgate.net |

| 1H-indole-3-yl-(phenyl)methanol | Indole | Unsymmetrical bis(indolyl)alkanes | HBF₄-SiO₂ (catalytic), neat, RT | Good yields arkat-usa.org |

Fluoroboric acid is also employed in the cleavage of certain protecting groups and ethers. wikipedia.org Acetonitrile solutions of HBF₄ can cleave acetals and some ethers. chemeurope.comwikipedia.org Neat fluoroboric acid has been used to remove tert-butoxycarbonyl (Boc) groups, a common protecting group in peptide synthesis. chemeurope.com The cleavage of ethers with strong acids typically involves the initial protonation of the ether oxygen, making the alcohol a better leaving group.

In the context of protecting groups, HBF₄ can be used for the removal of the trityl (Trt) group from cysteine residues in peptide synthesis, often in the presence of scavengers to prevent side reactions. semanticscholar.org The use of HBF₄-etherate is particularly useful for deprotecting acid-labile groups like trityl under anhydrous conditions, which is advantageous when other parts of the molecule are sensitive to hydrolysis. researchgate.net

| Substrate Type | Protecting Group/Linkage | Form of HBF₄ Used | Outcome |

|---|---|---|---|

| Acetals and Ethers | - | Acetonitrile solution | Cleavage of acetal/ether linkage chemeurope.comwikipedia.org |

| Peptides | tert-butoxycarbonyl (Boc) | Neat HBF₄ | Removal of Boc group chemeurope.com |

| Cysteine-containing peptides | Trityl (Trt) | HBF₄ | Deprotection of cysteine semanticscholar.org |

Catalytic Electrophilic Substitution Reactions (e.g., Bisindolyl Alkanes Synthesis)

Organofluoroboronic Acid Catalysis in Condensation and Functionalization Reactions

While the provided search results focus heavily on fluoroboric acid (HBF₄), information specifically detailing the catalytic activity of organofluoroboronic acids in amidation, esterification, and anhydride/imide synthesis is not explicitly available in the initial search. However, the broader context of boronic acid catalysis provides relevant insights. Boronic acids are known to act as catalysts in various organic transformations. For example, a synergistic catalytic system of chiral Rh(I) and a boronic acid has been used for the site-selective functionalization of carbohydrate polyols. nih.gov This indicates the potential for organoboron compounds to participate in complex catalytic cycles.

In the context of condensation reactions, the activation of hydroxyl and carboxyl groups is key. While direct evidence for organofluoroboronic acids is pending further specific searches, the general reactivity of boronic acids suggests they could facilitate these reactions. For instance, the synthesis of a strong organic Brønsted acid derived from boric acid has been reported to catalyze the hydroamination of alkenes. nih.gov This demonstrates the ability of modified boron-based acids to act as effective catalysts in reactions involving the formation of new bonds with heteroatoms. Further research is needed to specifically elucidate the role of organofluoroboronic acids in activating hydroxyl and carboxyl groups for the synthesis of amides, esters, anhydrides, and imides.

Application in Diels-Alder Reactions and Asymmetric Synthesis

Fluoroboronic acids and their derivatives have found utility as catalysts and reagents in Diels-Alder reactions and asymmetric synthesis. Boronic acids can act as Lewis acid catalysts, activating dienophiles towards cycloaddition. libretexts.org The asymmetry of tartrate-derived boronic ester catalysts can induce a high degree of asymmetry in the products of Diels-Alder reactions. libretexts.org For instance, a boronic acid catalyst prepared from mono(2,6-dimethoxybenzoyl)tartaric acid and borane-THF has been used in the Diels-Alder reaction of cyclopentadiene (B3395910) and methacrolein. libretexts.org

In the realm of asymmetric synthesis, boronic acids are crucial reagents. They have been employed in the asymmetric synthesis of amino acids and for the protection of diols. pitt.edu Chiral alkoxy iminium salts, which can be prepared from acrylamides and triethyloxonium (B8711484) tetrafluoroborate, have been used to achieve asymmetric induction in Diels-Alder reactions. ucla.edu The resulting cycloadducts can be hydrolyzed to furnish stereoselectively bicyclic esters. ucla.edu

The hetero-Diels-Alder (HDA) reaction, a powerful method for constructing optically active six-membered heterocycles, also benefits from the use of boronic acid-related chemistry. organic-chemistry.org Organocatalyzed, one-pot, three-component aza-Diels-Alder reactions have been developed using ketones, formaldehyde, and anilines in the presence of (S)-proline. organic-chemistry.org

| Reaction Type | Role of Boron Compound | Key Features |

|---|---|---|

| Diels-Alder | Lewis Acid Catalyst | Activation of dienophile, potential for asymmetric induction with chiral ligands. libretexts.org |

| Asymmetric Synthesis | Chiral Reagent/Auxiliary | Used in the synthesis of chiral molecules like amino acids. pitt.eduucla.edu |

| Hetero-Diels-Alder | Component in multi-component reactions | Enables the construction of optically active heterocycles. organic-chemistry.org |

Cross-Coupling Reaction Mechanisms Involving Organofluoroboronic Acids

Suzuki-Miyaura Coupling: Mechanistic Insights and Influence of Fluorine Substitution

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon single bond by coupling an organoboron species with a halide or triflate. wikipedia.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The presence of fluorine substituents on the arylboronic acid can influence the reaction. Electron-poor arylboronic acids, including those with fluorine substituents, can be challenging substrates due to rapid deboronation under basic conditions. acs.org However, successful couplings of mono-, di-, and trifluorinated boronic acids have been achieved with various palladium catalysts. acs.org The synthesis of highly fluorinated biphenyls has been accomplished by investigating parameters such as phosphine (B1218219) ligands and the influence of different nucleophiles and electrophiles with varying degrees of fluorination. acs.org

| Mechanistic Step | Description | Influence of Fluorine |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-X bond of the electrophile. libretexts.orgyonedalabs.com | The nature of the halide (X) and the electronic properties of the electrophile are critical. |

| Transmetalation | Transfer of the organic group from boron to palladium. wikipedia.org | Fluoride ions can have both promoting and inhibiting effects. researchgate.net Fluorinated boronic acids can be prone to deboronation. acs.org |

| Reductive Elimination | The two organic groups couple to form the product and regenerate Pd(0). yonedalabs.com | Fluoride ions can promote this step. researchgate.net |

Palladium-Catalyzed Direct Arylation and Oxidative Heck Reactions

Palladium-catalyzed direct arylation offers an atom-economical alternative to traditional cross-coupling reactions by activating C-H bonds directly. rsc.orgnih.gov In the context of fluoroboronic acids, these can serve as the arylating agent. The direct arylation of (hetero)arenes with arylboronic acids has been demonstrated. nih.gov The mechanism for direct arylation can vary, with Pd(II)-Pd(IV) catalytic cycles or the involvement of palladium nanoparticles being proposed. nih.gov For the direct arylation of azoles, the use of a carboxylic acid additive like pivalic acid is often crucial, acting as a shuttle for the proton abstraction step in a concerted metalation-deprotonation (CMD) mechanism. mdpi.com

The oxidative Heck reaction is another important palladium-catalyzed transformation where an Ar-Pd intermediate is generated from a Pd(II) species. diva-portal.org This can be achieved via transmetalation from an organometallic reagent like an arylboronic acid. diva-portal.org The reaction then proceeds with the arylation of an olefin. mdpi.comresearchgate.net For electron-deficient olefins, the reaction typically yields the terminal (β) arylation product, while electron-rich olefins can give a mixture of internal and terminal products. diva-portal.org A proposed mechanism for the oxidative Heck reaction involves the formation of an arylpalladium species, migratory insertion of the olefin, and subsequent β-hydride elimination. researchgate.net

Copper-Catalyzed Petasis and Arylation Reactions

The Petasis reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org While traditionally uncatalyzed, a copper-catalyzed version has been developed that shows enhanced reactivity with simple aryl boronic acids and aldehydes capable of coordinating to copper. organic-chemistry.orgnih.gov Mechanistic studies suggest the initial formation of a boronate salt, followed by transmetalation from boron to copper. organic-chemistry.org This generates an organocuprate intermediate that facilitates the key carbon-carbon bond formation. organic-chemistry.org The reaction is tolerant of various amines and boronic acids, with electron-poor substrates sometimes giving better results. organic-chemistry.org

Copper is also a key catalyst in arylation reactions using arylboronic acids. rsc.orgrsc.org In the copper-catalyzed arylation of S-tosyl peptides with arylboronic acids, the reaction proceeds under mild conditions to form S-arylated cysteines and peptides. rsc.org Mechanistic investigations into the copper-catalyzed homocoupling of arylboronic acids, an often undesired side reaction in cross-couplings, have provided insights. mdpi.com Evidence suggests a pathway involving successive B-to-Cu and Cu-to-Cu transmetalation steps. mdpi.com The presence of a coordinating base like hydroxide (B78521) or methoxide (B1231860) facilitates the initial B-to-Cu(II) transmetalation. mdpi.com

Rhodium-Catalyzed Asymmetric Conjugate Additions and Hydroarylations

Rhodium complexes are effective catalysts for the asymmetric conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. nih.govrsc.org The first such reaction using chiral rhodium complexes was reported in 1998. rsc.org The catalytic cycle for the addition of phenylboronic acid to an α,β-unsaturated ketone, catalyzed by a rhodium-BINAP complex, has been studied in detail. nih.gov The reaction is proposed to proceed through three key intermediates: a phenylrhodium species, an oxa-π-allylrhodium complex, and a hydroxorhodium complex. nih.gov The transformations between these intermediates involve insertion, hydrolysis, and transmetalation steps. nih.gov The development of new chiral phosphine ligands has significantly improved the enantioselectivity of these reactions. rsc.org

Rhodium catalysts are also employed in the hydroarylation of alkenes and alkynes with arylboronic acids. diva-portal.orguu.se In the rhodium-catalyzed hydroarylation of fullerene C60, it is proposed that water is involved in the rate-limiting protolysis of a Rh-C60 intermediate to yield the hydroarylated product. researchgate.net Deuterium labeling studies in the hydroallylation of vinylarenes and 1,3-dienes with allyl trifluoroborates suggest that the rhodium catalyst rapidly and reversibly exchanges hydrogen/deuterium prior to the C-C bond formation. nsf.gov For the hydroarylation of fullerene C60 with electron-poor arylboronic acids, a 1,4-rhodium shift may occur. diva-portal.orguu.se

Nickel-Catalyzed Cross-Coupling with Electron-Poor Arylfluoroboronic Acids

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. rsc.org Nickel is particularly effective in coupling reactions involving the activation of strong C-F bonds. beilstein-journals.org In the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, the reaction is thought to proceed through the formation of a nickelacyclopropane intermediate from the 2-fluorobenzofuran and a Ni(0) species. beilstein-journals.org Subsequent β-fluorine elimination from this intermediate facilitates the activation of the aromatic C-F bond. beilstein-journals.org

For the Suzuki-Miyaura coupling of aryl fluorides, nickel-based protocols have been developed. acs.org One approach uses metal fluoride co-catalysts like ZrF₄ and TiF₄, which enable the coupling of aryl fluorides bearing electron-withdrawing groups. acs.org Another strategy employs aryl fluorides with ortho-directing groups that facilitate C-F bond activation via cyclometalation. acs.org

DFT calculations on the base-free nickel-catalyzed Suzuki-Miyaura coupling of acid fluorides with a diboron (B99234) reagent suggest a four-stage mechanism: rsc.org

The strong fluorophilicity of boron is thought to enable an efficient, base-free transmetalation. rsc.org Electron-deficient aryl boronic acids generally show higher reactivity in nickel-catalyzed cross-coupling of chromene acetals. organic-chemistry.org

| Catalyst | Reaction Type | Mechanistic Feature Involving this compound Derivative |

|---|---|---|

| Nickel/ZrF₄ or TiF₄ | Suzuki-Miyaura | Enables coupling of aryl fluorides with electron-withdrawing groups. acs.org |

| Nickel/Directing Group | Suzuki-Miyaura | Facilitates C-F bond activation via cyclometalation. acs.org |

| Nickel(0) | Coupling of 2-fluorobenzofurans | Formation of a nickelacyclopropane intermediate followed by β-fluorine elimination. beilstein-journals.org |

| Nickel(0) | Coupling of acid fluorides | Base-free transmetalation enabled by the fluorophilicity of boron. rsc.org |

Stereoselective and Stereodivergent Synthesis Mediated by Organofluoroboronic Acids

Organofluoroboronic acids and their derivatives have emerged as valuable reagents and intermediates in stereoselective and stereodivergent synthesis, enabling the controlled formation of specific stereoisomers.

Stereodivergent Prolinol Synthesis

The synthesis of all possible stereoisomers of a molecule from a common starting material, known as stereodivergent synthesis, is a powerful strategy in medicinal chemistry and drug discovery. While direct examples involving organofluoroboronic acids in prolinol synthesis were not found, the concept has been demonstrated using other catalytic systems. For instance, the dynamic kinetic reduction of β-ketoesters using ketoreductase enzymes allows for the synthesis of all isomers of 3-hydroxyproline (B1217163) and 3-hydroxypipecolic acid. sci-hub.se This enzymatic approach highlights the potential for achieving high stereoselectivity and accessing different stereoisomers by catalyst control. Similarly, ligand-controlled stereodivergent synthesis has been used to access non-natural α-quaternary amino acids with excellent enantioselectivity and Z/E selectivity by tuning the chiral ligands of palladium and copper catalysts. nih.gov A Brønsted acid-catalyzed allylboration has also been employed in the stereodivergent synthesis of all four diastereomers of eupomatilone-6 (B1250642) from a single allylboronate. nih.gov

Stereoselective N-Glycosyl Sulfonamide Synthesis

N-glycosyl sulfonamides are an important class of glycomimetics with potential biological activities. conicet.gov.ar this compound adsorbed on silica gel (HBF₄·SiO₂) has been shown to be an effective catalyst for the Ferrier rearrangement of per-O-acetylated glycals with sulfonamides. thieme-connect.com This method yields 2,3-unsaturated N-glycosides with high α-stereoselectivity. thieme-connect.com Other research has focused on the synthesis of N-β-glycosyl sulfonamides from per-O-acetylated sugars, achieving excellent β-stereoselectivity. researchgate.net Palladium-catalyzed stereospecific N-glycosylation of sulfonamides has also been developed, providing a broad range of β-N-glycosyl sulfonamides with high efficiency and exceptional regio- and stereoselectivity. rsc.org

Below is a table summarizing the stereoselective synthesis of N-glycosyl sulfonamides using different catalytic systems.

| Catalyst/Method | Glycosyl Donor | Nucleophile | Product | Stereoselectivity | Yield | Reference |

| HBF₄·SiO₂ | Per-O-acetylated glycals | Sulfonamides | 2,3-Unsaturated N-glycosides | High α-selectivity | Good to excellent | thieme-connect.com |

| Not specified | Per-O-acetylated sugars | Sulfonamides | N-β-Glycosyl sulfonamides | Excellent β-selectivity | Very good | researchgate.net |

| Palladium catalyst | Glycosyl donors | Sulfonamides | β-N-Glycosyl sulfonamides | Exceptional β-selectivity | Good | rsc.org |

| TMSOTf | Glycosyl N-phenyltrifluoroimidates | Primary amides | N-Glycosyl amino acids | Not specified | Excellent | nih.gov |

Advanced Mechanistic Studies on Fluoroboron Activation and Intermolecular Interactions

Fluoride Activation in Organoboron Chemistry and Hydroxyl Synthon Functionality

Fluoride ions play a significant role in activating organoboron compounds for various chemical transformations. A key aspect of this is the ability of fluoride to complex with boronic acids, enhancing their reactivity. This activation has been harnessed to utilize boronic acids as efficient surrogates for the hydroxide ion, acting as a "hydroxyl synthon". rsc.orgresearchgate.net

This concept has been demonstrated in the aryne-induced three-component coupling reactions. rsc.orgresearchgate.net In this process, a readily available boronic acid, upon activation by fluoride, can serve as a source of a hydroxyl group. rsc.orgresearchgate.net This method offers several advantages, including mild reaction conditions and a broad tolerance for different functional groups. rsc.orgresearchgate.net

Computational studies have provided in-depth mechanistic insights into this fluoride activation mode. rsc.orgresearchgate.net These studies support the experimental findings and help to elucidate the reactivity differences among various ArB(OH)ₓFᵧ complexes. rsc.org The dual activation of organoboron compounds is another area of active research. For instance, an electrochemical approach has been developed for the synthesis of hindered alkyl fluorides from organoboron precursors. acs.orgscilit.com This method relies on the dual activation of a redox-active borate (B1201080) intermediate, which generates both an electrophilic and a nucleophilic reaction partner within an internally generated ion pair. acs.orgscilit.com

The table below presents data on the yields of ring-opening hydroxylation products using a fluoride-activated boronic acid as a hydroxyl synthon. researchgate.net

| Product | Yield (%) |

| 4a | 51 |

| 4k | 86 |

| 4m | 71 |

| 4n | 75 |

Role of the Tetrafluoroborate Anion as a Weakly Coordinating Counterion

The tetrafluoroborate anion (BF₄⁻) is frequently utilized in both inorganic and organic chemistry as a weakly coordinating counterion. wikipedia.org Its tetrahedral structure is isoelectronic with stable species like tetrafluoromethane (CF₄) and the perchlorate (B79767) anion (ClO₄⁻). wikipedia.org The popularity of BF₄⁻ has grown as a substitute for ClO₄⁻, which can form potentially explosive compounds with organic materials. wikipedia.org

The designation "weakly coordinating" stems from the anion's low nucleophilicity and basicity compared to other common anions like halides or nitrates. wikipedia.org This property is crucial in the synthesis of cationic reagents and catalysts, as the counterion is less likely to interfere with the reactive cationic center. wikipedia.org The small equivalent weight of BF₄⁻ also makes it a convenient choice in many synthetic applications. wikipedia.org However, the term "non-coordinating" is not entirely accurate, as BF₄⁻ can and does coordinate with highly electrophilic metal centers, such as those containing Zr(IV). wikipedia.org In some instances, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between the boron and a cationic center. wikipedia.org

Despite its general stability, the tetrafluoroborate anion is not completely inert. It exhibits a slight sensitivity to hydrolysis and can decompose by losing a fluoride ligand. wikipedia.org This reactivity is highlighted in its ability to act as a fluoride donor in certain reactions, such as the Balz-Schiemann reaction for synthesizing aryl fluorides. researchgate.net Recent research has also demonstrated that BF₄⁻ can undergo salt metathesis with organoboronic acids to produce organotrifluoroborates, further underscoring its potential for reactivity rather than serving merely as a spectator anion. researchgate.net

Table 1: Properties and Characteristics of the Tetrafluoroborate Anion (BF₄⁻)

| Property | Description | Citation |

| Coordination Behavior | Weakly coordinating; less nucleophilic and basic than halides or nitrates. | wikipedia.org |

| Primary Use | Counterion for preparing cationic reagents and catalysts. | wikipedia.orgwikipedia.org |

| Reactivity | Can act as a fluoride donor and undergo salt metathesis. | researchgate.net |

| Limitations | Sensitive to hydrolysis and can coordinate to highly electrophilic metal centers. | wikipedia.orgwikipedia.org |

| Structural Feature | In some complexes, a fluorine atom can bridge between boron and a metal center. | wikipedia.org |

Intramolecular Interactions and Conformational Analysis in Fluoroarylboronic Acids

The conformational preferences of fluoroarylboronic acids are significantly influenced by a variety of intramolecular interactions. A key interaction that governs the structure of these molecules is the intramolecular hydrogen bond. nih.govbeilstein-journals.org

In the case of 2-fluorophenylboronic acid, a stabilizing intramolecular OH···F hydrogen bond is a dominant factor in its conformational isomerism. nih.govbeilstein-journals.org This interaction leads to the formation of a six-membered ring, which is energetically more favorable than the smaller rings that would result from other potential interactions. beilstein-journals.org Computational studies have corroborated the stabilizing nature of this hydrogen bond. nih.gov

Another potential intramolecular interaction in these systems is the donation of electron density from the fluorine atom's lone pair to the empty p-orbital of the boron atom (nF→pB). nih.gov However, in 2-fluorophenylboronic acid, the OH···F hydrogen bond is the more dominant effect. The nF→pB interaction is less significant in this specific conformer. beilstein-journals.org For other 2-substituted phenylboranes with better electron donors like nitrogen or phosphorus, the nX→pB interaction can be more influential. nih.gov

The conformational analysis of these compounds is complex, with the final structure arising from a balance of these various interactions, including hydrogen bonding, electronic effects, and steric hindrance. nih.gov The study of these interactions is crucial for understanding the reactivity and biological activity of fluoroarylboronic acids, which are used in the development of pharmaceutical agents. beilstein-journals.org

Table 2: Key Intramolecular Interactions in 2-Fluorophenylboronic Acid

| Interaction | Description | Significance | Citation |

| OH···F Hydrogen Bond | An intramolecular hydrogen bond between the hydroxyl group and the fluorine atom. | The dominant stabilizing interaction, dictating the conformational preference. | nih.govbeilstein-journals.org |

| nF→pB Interaction | Electron donation from a fluorine lone pair to the empty p-orbital of boron. | Less significant than the hydrogen bond in determining the conformation of 2-fluorophenylboronic acid. | nih.govbeilstein-journals.org |

| Steric Effects | Repulsive forces between atoms due to their proximity. | Influences the population of different conformers. | nih.gov |

| πCC→pB Resonance | Resonance interaction between the phenyl ring and the boron p-orbital. | Loss of this resonance can destabilize certain conformers. | nih.gov |

All-Main-Group Redox Catalysis in C-N Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and materials sciences. illinois.edu While transition-metal-catalyzed methods like the Buchwald-Hartwig and Chan-Lam couplings are well-established, there is growing interest in developing more sustainable alternatives using main-group elements. illinois.edunih.gov

One promising approach involves the use of all-main-group systems for reductive C-N cross-coupling reactions. nih.gov A notable example utilizes a P(III)/P(V)=O redox catalyst in conjunction with a hydrosilane reductant to couple nitroarenes with boronic acids, forming N-arylamines. nih.gov This method provides a complementary strategy to traditional transition-metal catalysis. nih.gov Mechanistic studies have revealed that the reaction proceeds through a two-stage deoxygenation sequence. nih.gov

Boron-based catalysts are also emerging as key players in metal-free C-N coupling. nih.govchemrxiv.org For instance, the design of two-dimensional porous carbon nitride structures embedded with boron and a transition metal has been explored for the electrocatalytic synthesis of urea (B33335) from N₂ and CO. nih.gov In these systems, the boron sites can play a crucial role in the C-N coupling step. nih.gov Furthermore, metal-free catalytic systems based on boron and nitrogen have been developed for the cross-coupling of esters with organoboranes, demonstrating the potential of main-group elements to activate challenging chemical bonds. chemrxiv.org

The development of these all-main-group catalytic systems is driven by the desire for more cost-effective and environmentally benign synthetic methods. illinois.educcspublishing.org.cn Understanding the underlying mechanisms of these reactions is critical for designing new and more efficient catalysts. illinois.edunih.gov

Table 3: Examples of All-Main-Group Catalysis in C-N Coupling

| Catalytic System | Reactants | Product | Key Features | Citation |

| P(III)/P(V)=O Redox Catalyst | Nitroarenes, Boronic Acids | N-arylamines | Reductive cross-coupling, complements transition-metal methods. | nih.gov |

| Boron/Nitrogen-Based Catalyst | Formate Esters, Organoboranes | Aldehydes | Metal-free, additive-free, activates C(acyl)-C(sp²) bond formation. | chemrxiv.org |

| Boron/Transition Metal on Carbon Nitride | N₂, CO | Urea | Electrocatalytic synthesis, boron sites facilitate C-N coupling. | nih.gov |

Surface-Controlled Chemical Interactions (e.g., Si-O-B Linkages)

The interaction of fluoroboron compounds with surfaces, particularly silicon-based materials, is of significant interest for applications in electronics and materials science, such as the development of molecular monolayers for doping processes. osti.govnih.gov The formation of stable chemical bonds, specifically Si-O-B linkages, is a key aspect of this surface chemistry.

Studies investigating the reactions of boric acid and 4-fluorophenylboronic acid with silicon surfaces have shown a clear preference for reaction with chlorine-terminated Si(100) over hydrogen-terminated Si(100). osti.govnih.gov On the Cl-Si(100) surface, both molecules react to introduce boron, forming a Si-O-B structure. osti.govnih.gov Notably, 4-fluorophenylboronic acid leads to a significantly higher surface coverage of boron compared to boric acid under the same conditions. nih.gov

Computational studies using density functional theory (DFT) support these experimental findings, indicating that the reaction is more thermodynamically favorable on the Cl-terminated surface. nih.gov The calculations also show that the reaction with 4-fluorophenylboronic acid is considerably more favorable than with boric acid on the Cl-Si(100) surface. nih.gov

The ability to control the formation of these Si-O-B linkages opens up possibilities for selective-area boron-based monolayer doping. nih.gov Furthermore, fluoroboric acid adsorbed onto silica gel (HBF₄-SiO₂) has been shown to be an effective and reusable heterogeneous catalyst for various organic reactions, highlighting the practical applications of these surface-immobilized boron species. researchgate.netarkat-usa.orgresearchgate.net The functionalization of silicon surfaces with compounds like 4-fluorophenylboronic acid can also be used to create non-growth areas for techniques like atomic layer deposition, demonstrating another avenue for surface control. osti.gov

Table 4: Comparison of Boric Acid and 4-Fluorophenylboronic Acid Reaction on Si(100) Surfaces

| Feature | Boric Acid on Cl-Si(100) | 4-Fluorophenylboronic Acid on Cl-Si(100) | Citation |

| Reactivity | Reacts to form Si-O-B linkages. | Reacts preferentially, forming Si-O-B linkages. | osti.govnih.gov |

| Boron Surface Coverage | Lower coverage. | Approximately 2.8 times higher coverage. | nih.gov |

| Thermodynamic Favorability | Less favorable. | ~55.3 kJ/mol more thermodynamically favorable. | nih.gov |

| Surface Species | Forms a BO₃ fragment. | Forms a species with one C-B and two O-B bonds. | osti.gov |

Computational Chemistry and Theoretical Modeling of Fluoroboronic Acid Systems

Density Functional Theory (DFT) Applications in Reaction Energetics

Density Functional Theory (DFT) has emerged as a important method for investigating the thermodynamics and kinetics of chemical reactions involving fluoroboronic acid. By calculating the electronic structure of molecules and surfaces, DFT can predict reaction energies, activation barriers, and stable intermediates, providing a detailed picture of the reaction landscape.

Surface Adsorption and Interface Reaction Thermodynamics (e.g., Silicon and Metal Oxides)

DFT calculations have been instrumental in elucidating the interactions of fluoroboronic acids with various surfaces, which is crucial for applications in surface modification and materials science.

Studies on the reaction of 4-fluorophenylboronic acid with silicon surfaces have shown a strong preference for reaction with chlorine-terminated Si(100) over hydrogen-terminated Si(100). osti.govsandia.govnih.gov DFT calculations revealed that the reaction to form a Si-O-B linkage is significantly more thermodynamically favorable on the Cl-terminated surface. osti.govsandia.govnih.gov The energy required for the attachment of one 4-fluorophenylboronic acid molecule is -180.5 kJ/mol on the chlorinated surface, compared to -86.2 kJ/mol on the H-Si(100) surface. osti.gov This thermodynamic preference is consistent with experimental observations of higher boron coverage on Cl-Si(100). osti.govnih.gov

Table 1: Calculated Reaction Energetics for 4-Fluorophenylboronic Acid on Silicon Surfaces

| Reacting Surface | Energy of Attachment (kJ/mol) |

|---|---|

| Cl-Si(100) | -180.5 osti.gov |

| H-Si(100) | -86.2 osti.gov |

This table presents DFT-calculated energies for the attachment of a single 4-fluorophenylboronic acid molecule to different silicon surfaces.

Boron-Containing Monolayer Formation Energetics

DFT calculations have also been used to understand the formation of boron-containing monolayers on silicon surfaces. These computational studies demonstrate the potential for creating high-coverage monolayers, which is relevant for applications like selective-area boron-based monolayer doping. osti.govsandia.govnih.gov

The reaction of 4-fluorophenylboronic acid on a Cl-Si(100) surface is about 55.3 kJ/mol more thermodynamically favorable than the reaction with boric acid, leading to a significantly higher boron surface coverage (approximately 2.8 times higher). osti.govsandia.govnih.gov This indicates that the choice of the boronic acid precursor can be tuned to control the surface boron concentration. osti.gov The computational models help to identify the most stable surface species and reaction pathways that lead to the formation of these monolayers. sandia.gov

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for interpreting and validating experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions, leading to a more complete understanding of the molecular structure and bonding.

Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)

DFT calculations are widely used to simulate the vibrational spectra (FT-IR and FT-Raman) of this compound derivatives. nih.govacs.org By calculating the harmonic vibrational frequencies, researchers can obtain theoretical spectra that show good agreement with experimental data after applying appropriate scaling factors. nih.gov These scaling factors are necessary to compensate for the approximations inherent in the theoretical methods and the effects of anharmonicity. academie-sciences.fr

For instance, a study on 3-fluorophenylboronic acid utilized DFT (B3LYP) with the 6-311++G(d,p) basis set to calculate its equilibrium geometry and vibrational spectra. nih.gov The total energy distribution (TED) analysis was then used to make detailed assignments of the vibrational modes. nih.gov Such studies provide a robust basis for interpreting the experimental spectra of these molecules. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, is a powerful tool for calculating the NMR chemical shifts (¹H, ¹³C, and ¹¹B) of fluoroboronic acids. nih.govacademie-sciences.frmdpi.com These calculations can accurately predict the chemical shifts observed in experimental NMR spectra, aiding in the structural elucidation of these compounds. nih.gov

For 3-fluorophenylboronic acid, the ¹H and ¹³C NMR spectra were computed using the GIAO method, and the results showed good agreement with experimental data recorded in a DMSO solution. nih.gov Similarly, for 2-fluorophenylboronic acid, the ¹H and ¹³C NMR chemical shifts were calculated in a DMSO solution using the IEF-PCM model, and the results were compared with experimental data. gazi.edu.tr These computational approaches are crucial for confirming molecular structures and understanding the electronic environment of the different nuclei.

Table 2: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Computational Method | Basis Set Example | Application |

|---|---|---|---|

| FT-IR, FT-Raman | DFT (B3LYP) nih.gov | 6-311++G(d,p) nih.gov | Vibrational mode assignment nih.gov |

| NMR | GIAO nih.govacademie-sciences.fr | 6-311++G(d,p) academie-sciences.fr | Chemical shift prediction nih.gov |

This table summarizes the common computational methods and basis sets used for predicting the spectroscopic parameters of fluoroboronic acids.

Molecular Orbital and Electronic Structure Analysis

Understanding the molecular orbital (MO) and electronic structure of fluoroboronic acids is key to explaining their reactivity and properties. Computational analyses, such as Natural Bond Orbital (NBO) and Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, provide deep insights into these aspects.

NBO analysis can reveal details about intramolecular interactions, such as hydrogen bonding and electron delocalization. For example, in 2-fluorophenylboronic acid, NBO analysis has been used to study the stabilizing effect of an intramolecular OH∙∙∙F hydrogen bond. This interaction is significant and influences the conformational preference of the molecule.

The analysis of HOMO and LUMO energies and their distribution provides information about the electronic transitions and reactivity of the molecule. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net For 4-carboxy-3-fluorophenylboronic acid, the HOMO and LUMO eigenvalues and the related energy bandgap were computed using the B3LYP functional. researchgate.net Such studies help in understanding the electron-donating and accepting capabilities of different parts of the molecule, which is crucial for predicting its behavior in chemical reactions. dergipark.org.tr

Electron Acceptance Properties and Lewis Acidity of Boron Centers

The chemical reactivity of this compound systems is profoundly influenced by the electronic properties of the boron atom. In its neutral, trivalent state, the boron atom is sp² hybridized, resulting in a trigonal planar geometry. rsc.org This configuration leaves a vacant p-orbital perpendicular to the molecular plane, which endows boron-containing compounds with the ability to accept electron pairs, a defining characteristic of Lewis acids. rsc.orgbeilstein-journals.org

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electron-accepting nature of the boron center. The introduction of electron-withdrawing substituents, such as fluorine atoms or cyano groups, onto the aromatic ring of a phenylboronic acid significantly enhances its Lewis acidity. mdpi.com These substituents decrease the electron density at the boron center, thereby increasing its electrophilicity and its propensity to interact with Lewis bases. mdpi.com For instance, DFT calculations using methods like B3LYP can model the charge distribution and frontier molecular orbitals (HOMO-LUMO), quantifying the electronic effects of these substituents.

The Lewis acidity of fluorinated phenylboronic acids is often quantified by their acidity constant (pKa). The presence of fluorine atoms generally increases the acidity (lowers the pKa value) compared to the unsubstituted phenylboronic acid (pKa = 8.86). mdpi.com This effect is dependent on the number and position of the fluorine substituents. The strongest enhancement of acidity is typically observed when the fluorine is at the ortho position, which is attributed to the formation of an intramolecular hydrogen bond that stabilizes the resulting boronate anion. mdpi.com In contrast, a fluorine at the para position leads to a smaller increase in acidity due to the partial compensation of the electron-withdrawing inductive effect by the electron-donating mesomeric (resonance) effect. mdpi.com A review of various fluorinated phenylboronic acids shows a pKa range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. mdpi.com

| Compound | pKa Value |

|---|---|

| Phenylboronic acid | 8.86 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2-Fluorophenylboronic acid | 8.70 |

| 3-Fluorophenylboronic acid | 8.51 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

Another theoretical metric used to assess Lewis acidity is the Acceptor Number (AN), which can be determined computationally. Studies have shown a correlation between the pKa of fluorophenylboronic acids and the AN of their corresponding catechol esters, with increased fluorine substitution generally leading to higher acidity in both cases. mdpi.com

Boron-Oxygen and Boron-Nitrogen Affinity Studies and Intramolecular Bonding

Theoretical modeling has been crucial for understanding the affinity of boron for oxygen and nitrogen atoms and the resulting intramolecular interactions that dictate the conformational preferences and stability of this compound derivatives.

Boron-Oxygen Interactions and Intramolecular Hydrogen Bonding

In ortho-substituted fluorophenylboronic acids, a significant intramolecular hydrogen bond can form between the fluorine atom and a hydroxyl proton of the boronic acid group (OH···F). beilstein-journals.org Computational analysis of 2-fluorophenylboronic acid has identified several stable conformers, with those exhibiting this intramolecular hydrogen bond being particularly stable. beilstein-journals.org Natural Bond Orbital (NBO) analysis quantifies the stabilizing energy of this nF→σ*OH interaction. For the two most stable conformers of 2-fluorophenylboronic acid, this stabilization is calculated to be 3.4 and 3.9 kcal/mol, respectively. beilstein-journals.org This interaction forms a stable six-membered ring, which significantly influences the compound's conformational equilibrium. beilstein-journals.org

The nature of the boron-oxygen bond itself has been a subject of computational investigation. While often depicted as a single bond, NBO and other topological analyses suggest that the B-O bonds in boronic acids possess partial double bond character. nih.gov This is attributed to dative pπ-pπ interactions from the oxygen lone pairs into the vacant p-orbital of the boron atom. nih.gov Calculated B-O bond lengths in simple boronic acids, typically in the range of 1.36–1.37 Å, support this model of partial double bond character. nih.gov

| Conformer | Interaction Type | Stabilization Energy (kcal/mol) |

|---|---|---|

| 1a (cis-cis) | nF→σOH (Intramolecular H-bond) | 3.4 |

| 1b (trans-trans) | nF→σOH (Intramolecular H-bond) | 3.9 |

Boron-Nitrogen Affinity and Dative Bonding

The electron-acceptor capability of boron is also evident in its strong affinity for nitrogen. In compounds like 2-(N,N-dimethylaminomethyl)phenylboronic acid, the boron atom can form a dative covalent bond with the nitrogen atom (N→B), creating a stable ring structure. beilstein-journals.org Computational studies on such systems explore the balance between the formation of this N→B dative bond and other possible intramolecular interactions, such as B-O-H···N hydrogen bonds. nih.gov

For o-(N,N-dialkylaminomethyl)phenylboronic acids, calculations show that conformers with a seven-membered ring stabilized by an intramolecular B-O-H···N hydrogen bond are often slightly lower in energy than conformers with a five-membered ring formed by a direct N→B dative bond. nih.gov However, for the corresponding boronic esters, where the acidic proton is absent, the N→B dative-bonded conformers are significantly more stable than forms with no direct boron-nitrogen interaction. nih.gov

Advanced Characterization Techniques for Fluoroboronic Acid Research

Surface-Sensitive Spectroscopies

Surface-sensitive spectroscopies are indispensable for analyzing the modification of materials with fluoroboronic acid compounds, providing detailed information about the elemental composition and chemical environment at the interface.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org It is particularly valuable for confirming the successful grafting of this compound derivatives onto substrates and for analyzing the resulting chemical bonds.

In studies involving the functionalization of silicon (Si) surfaces with 4-fluorophenylboronic acid (FPBA), XPS is used to track the key elements: boron (B), fluorine (F), silicon (Si), and oxygen (O). The presence of fluorine in the molecule serves as a distinct spectroscopic label, facilitating quantitative analysis. osti.govresearchgate.net

Research on the reaction of 4-fluorophenylboronic acid with chlorine-terminated Si(100) surfaces reveals the formation of a stable Si-O-B linkage. osti.gov High-resolution XPS spectra provide specific binding energies that confirm the chemical environment of each element. For instance, the B 1s peak appears at approximately 191.9 eV, and the F 1s peak is observed around 687.1 eV, corresponding to the boron and fluorine within the FPBA molecule attached to the surface. aip.org The Si 2p spectrum shows the bulk silicon signal at 99.4 eV, along with a peak at a higher binding energy of about 103.0 eV, which is indicative of the Si-O-B bonds formed during the surface modification. aip.org These findings demonstrate that FPBA can form stable bidentate structures with two Si-O-B bonds, effectively passivating the surface. aip.org

The table below summarizes typical XPS binding energies observed for a Si(100) surface modified with 4-fluorophenylboronic acid.

| Element | XPS Signal | Binding Energy (eV) | Inferred Chemical State/Bond | Source(s) |

| Boron | B 1s | ~191.9 | B from FPBA molecule | aip.org |

| Fluorine | F 1s | ~687.1 | F from FPBA molecule | aip.org |

| Silicon | Si 2p | 99.4 | Bulk Si | osti.govaip.org |

| Silicon | Si 2p | ~103.0 | Si-O-B linkage | aip.org |

| Oxygen | O 1s | ~532.0 | O-Si bonds | aip.org |

This data is compiled from studies on 4-fluorophenylboronic acid on silicon surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For this compound research, multinuclear NMR provides a comprehensive picture of the molecular structure, dynamics, and binding interactions.

The use of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) offers complementary information for a complete structural assignment of fluoroboronic acids and for monitoring their interactions with other molecules. nih.govresearchgate.net

¹¹B NMR: As the boron atom is central to the functionality of boronic acids, ¹¹B NMR is crucial. The chemical shift and line shape of the ¹¹B signal are highly sensitive to the coordination number and electronic environment of the boron atom. Trigonal planar (sp² hybridized) boron in free boronic acids typically gives a broad signal, while the formation of a tetrahedral (sp³ hybridized) boronate complex upon binding to a diol results in a sharper signal at a different chemical shift. nih.gov For instance, in studies of 3-fluorophenylboronic acid (3FPBA) with cetyltrimethylammonium bromide (CTAB), the ¹¹B signal for the neutral, sp²-hybridized 3FPBA disappeared in the presence of CTAB micelles, indicating a significant interaction. nih.gov